molecular formula C7H3Cl2NO3 B8605442 4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one

4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one

Cat. No.: B8605442
M. Wt: 220.01 g/mol
InChI Key: HNHGZSIIHLNHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that features a fused furan and pyridine ring system This compound is notable for its chlorine substitutions at the 4 and 6 positions and a hydroxyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyridine-3-carboxylic acid with a suitable furan derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a solvent such as toluene or xylene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less substituted pyridine-furan system.

    Substitution: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 4,6-dichloro-1-oxofuro[3,4-c]pyridin-3(1H)-one.

    Reduction: Formation of 1-hydroxyfuro[3,4-c]pyridin-3(1H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar chlorine substitutions but a different ring system.

    4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Features a pyrazolo-pyrimidine ring system with chlorine substitutions.

Uniqueness

4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one is unique due to its fused furan and pyridine ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H3Cl2NO3

Molecular Weight

220.01 g/mol

IUPAC Name

4,6-dichloro-1-hydroxy-1H-furo[3,4-c]pyridin-3-one

InChI

InChI=1S/C7H3Cl2NO3/c8-3-1-2-4(5(9)10-3)7(12)13-6(2)11/h1,6,11H

InChI Key

HNHGZSIIHLNHJK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(OC(=O)C2=C(N=C1Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Butyllithium (46.7 ml) was added to 100 ml of THF at −78° C., followed by the addition of diisopropylamine (16.65 ml) over 15 min. The mixture was stirred for 1 h at −78° C., then 2,6-dichloronicotinic acid (7.12 g) was added over 10 min. Stirring at −78° C. was continued for 2 h, then DMF (23.26 ml) was added dropwise maintaining the T<−70° C. The mixture was stirred for 1 h at −78° C., warmed to −50° C. for 30 min, and allowed to warm to RT. The mixture was quenched carefully by the addition of 2 N HCl (167 ml) until acidic pH was reached. The mixture was extracted with EtOAc, the organic layers were washed with brine and dried over MgSO4. After evaporation of the solvents the crude material was used without further purification: brown solid.
Quantity
46.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
16.65 mL
Type
reactant
Reaction Step Two
Quantity
7.12 g
Type
reactant
Reaction Step Three
Name
Quantity
23.26 mL
Type
solvent
Reaction Step Four

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